molecular formula C6H15NS B15317312 3-(Ethylthio)-N-methylpropan-1-amine

3-(Ethylthio)-N-methylpropan-1-amine

Cat. No.: B15317312
M. Wt: 133.26 g/mol
InChI Key: ULTXMFKZGQCOHG-UHFFFAOYSA-N
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Description

3-(Ethylthio)-N-methylpropan-1-amine (CAS 1250116-89-2) is an organic sulfur compound featuring an amine functional group and an ethylthio ether chain. This structure classifies it as a specialty amine with potential utility in various chemical research and development areas . The compound has a molecular formula of C6H15NS and a molecular weight of 133.26 g/mol . While specific biological or mechanistic studies on this exact molecule are not widely published, its molecular framework suggests it may be of interest in pharmaceutical chemistry as a building block for the synthesis of more complex molecules, or in materials science. Compounds with similar structures, such as those containing thioether and amine groups, are often investigated as intermediates in organic synthesis and prodrug development . This product is intended for research purposes by qualified laboratory personnel. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C6H15NS

Molecular Weight

133.26 g/mol

IUPAC Name

3-ethylsulfanyl-N-methylpropan-1-amine

InChI

InChI=1S/C6H15NS/c1-3-8-6-4-5-7-2/h7H,3-6H2,1-2H3

InChI Key

ULTXMFKZGQCOHG-UHFFFAOYSA-N

Canonical SMILES

CCSCCCNC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethylthio)-N-methylpropan-1-amine typically involves the alkylation of N-methylpropan-1-amine with an ethylthio group. One common method is the reaction of N-methylpropan-1-amine with ethylthiol in the presence of a suitable base, such as sodium hydride, under anhydrous conditions. The reaction is carried out at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Ethylthio)-N-methylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the ethylthio group, yielding N-methylpropan-1-amine.

    Substitution: The ethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: N-methylpropan-1-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Ethylthio)-N-methylpropan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(Ethylthio)-N-methylpropan-1-amine involves its interaction with specific molecular targets. The ethylthio group can participate in binding interactions with enzymes or receptors, influencing their activity. The compound may also affect cellular pathways by modulating the function of key proteins involved in signal transduction.

Comparison with Similar Compounds

N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine

  • Structure : Contains a naphthyloxy and thienyl group instead of ethylthio.
  • Applications: Intermediate in synthesizing duloxetine hydrochloride, a serotonin-norepinephrine reuptake inhibitor (SNRI) .
  • Key Differences :
    • The naphthyloxy and thienyl groups enhance aromatic interactions in biological targets, unlike the ethylthio group, which may favor lipophilicity.
    • Synthesized via nucleophilic substitution (NaH and 1-fluoronaphthalene), contrasting with the thioether formation required for this compound .

3-Chloro-N-methylpropan-1-amine hydrochloride

  • Structure : Chlorine substituent at the third carbon instead of ethylthio.
  • Applications : Used as a building block in alkylation reactions due to the reactive chlorine atom .
  • Key Differences :
    • Higher polarity and solubility in polar solvents compared to the sulfur-containing analog.
    • Chlorine’s electronegativity may alter reaction pathways (e.g., SN2 vs. thioether stability) .

(E,Z)-Desmethyldoxepin

  • Structure : Contains a dibenzooxepin ring system and lacks sulfur.
  • Applications : Impurity in antidepressant formulations (e.g., doxepin) .
  • Key Differences :
    • The planar aromatic system in desmethyldoxepin enables π-π stacking in receptor binding, absent in the ethylthio analog .

Functional Group Impact

Compound Key Substituent Reactivity Biological Relevance
This compound Ethylthio (-S-CH₂CH₃) Moderate nucleophilicity; redox-active Potential CNS modulation (unconfirmed)
N,N-Dimethyl-3-(1-naphthyloxy)-... Naphthyloxy, thienyl Aromatic electrophilic substitution Antidepressant intermediate
3-Chloro-N-methylpropan-1-amine HCl Chlorine (-Cl) High electrophilicity Alkylating agent
Desmethyldoxepin Maleate Dibenzooxepin Hydrogen bonding via oxygen Antidepressant impurity

Physicochemical Properties

Property This compound 3-Chloro-N-methylpropan-1-amine HCl N,N-Dimethyl-3-(1-naphthyloxy)-...
Molecular Weight (g/mol) 133.25 158.07 (hydrochloride salt) 325.45
Solubility Lipophilic (low aqueous solubility) High in polar solvents Moderate in organic solvents
Stability Air-sensitive (thioether oxidation) Hygroscopic Stable under inert conditions

Research Findings and Gaps

  • Ethylthio Group Utility : The ethylthio moiety may enhance blood-brain barrier penetration compared to oxygenated analogs, but this remains speculative without direct pharmacokinetic data.
  • Contradictions : identifies 3-(ethylthio)propanal as a flavor compound in coffee, suggesting divergent applications for ethylthio derivatives (flavor vs. pharma) .
  • Future Directions : Structure-activity relationship (SAR) studies are needed to evaluate the ethylthio group’s impact on receptor binding or metabolic stability.

Biological Activity

3-(Ethylthio)-N-methylpropan-1-amine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C5H13S
  • Molecular Weight : 117.23 g/mol
PropertyValue
CAS Number[not available]
Boiling Point[not available]
Solubility[not available]

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Its thioether group may facilitate covalent bonding with nucleophilic sites in proteins, potentially altering their function. This mechanism is crucial for its proposed roles in antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study found that thioether-containing compounds demonstrated efficacy against various bacterial strains, suggesting a potential application in developing new antibiotics .

Anticancer Properties

A notable area of interest is the compound's anticancer potential. In vitro studies have shown that derivatives of thioether compounds can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and SKOV-3 (ovarian cancer) cells. The cytotoxic effects were measured using the MTT assay, revealing that these compounds could be more potent than conventional chemotherapeutics like Tamoxifen .

Case Study 1: Anticancer Activity

A recent study evaluated the cytotoxic effects of various thioether derivatives on breast cancer cells. The results indicated that compounds with similar structural motifs to this compound exhibited significant cytotoxicity with low toxicity against normal cells. This suggests the potential for selective targeting of cancer cells while sparing healthy tissue .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of thioether compounds, including those related to this compound. The study demonstrated that these compounds effectively inhibited the growth of several pathogenic bacteria, indicating their potential as new antimicrobial agents .

Summary of Biological Activities

The following table summarizes the biological activities and findings related to this compound and its derivatives:

Activity TypeStudy ReferenceKey Findings
Antimicrobial Effective against multiple bacterial strains
Anticancer Induced apoptosis in MCF-7 and SKOV-3 cells
Cytotoxicity High cytotoxicity with low normal cell toxicity

Q & A

Q. Optimization Tips :

  • Monitor reaction progress via TLC or GC-MS to avoid over-alkylation.
  • Purify via column chromatography (silica gel, eluent: CH2_2Cl2_2/MeOH 95:5) or fractional distillation.
  • Characterize intermediates (e.g., 3-(ethylthio)propanal) using 1^1H NMR to confirm regioselectivity .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

  • NMR Spectroscopy :
    • 1^1H NMR: Identify ethylthio (–SCH2_2CH3_3) protons (δ 1.2–1.4 ppm triplet, δ 2.5–2.7 ppm quartet) and methylamine (–NCH3_3) protons (δ 2.2–2.4 ppm singlet) .
    • 13^{13}C NMR: Confirm tertiary amine (δ 40–45 ppm) and thioether (δ 25–30 ppm) carbons .
  • Mass Spectrometry (MS) : Use EI-MS to detect molecular ion peaks (m/z 133 for [M+^+]) and fragmentation patterns (e.g., loss of –SCH2_2CH3_3 at m/z 87) .
  • HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment; retention time ~8–10 min in acetonitrile/water (70:30) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives in CNS research?

Methodological Answer:

  • Structural Modifications :
    • Vary the ethylthio group (e.g., replace with methylthio or phenylthio) to assess hydrophobicity impacts on blood-brain barrier penetration .
    • Modify the N-methyl group (e.g., substitute with cyclopropyl or benzyl) to probe steric effects on receptor binding .
  • Assay Design :
    • In vitro : Screen for serotonin/norepinephrine reuptake inhibition using synaptosomal uptake assays (IC50_{50} values) .
    • In vivo : Test antidepressant-like activity in rodent forced-swim tests (FST) with dose-response curves (1–10 mg/kg, i.p.) .

Key Consideration : Include desipramine or clomipramine as positive controls to benchmark activity .

Advanced: What strategies resolve contradictions in reported pharmacological data for this compound, particularly regarding receptor affinity vs. functional activity?

Methodological Answer:

  • Standardized Assay Conditions :
    • Use identical cell lines (e.g., HEK-293 expressing hSERT) and buffer systems (pH 7.4, 37°C) to minimize variability in receptor binding assays .
  • Orthogonal Validation :
    • Compare radioligand binding (e.g., 3^3H-citalopram for SERT) with functional uptake inhibition assays to distinguish affinity from efficacy .
  • Meta-Analysis :
    • Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to reconcile discrepancies between studies, accounting for batch-to-batch compound purity .

Advanced: How should impurity profiling and method validation be conducted for this compound to meet regulatory standards in preclinical studies?

Methodological Answer:

  • Impurity Profiling :
    • Identify common impurities (e.g., N,N-dimethyl byproducts or disulfide dimers ) via LC-MS/MS with a QTOF detector .
    • Quantify using charged aerosol detection (CAD) for non-UV-active impurities .
  • Method Validation :
    • Follow ICH Q2(R1) guidelines: Validate specificity (spiking studies), linearity (1–100 μg/mL, R2^2 > 0.995), and precision (RSD < 2%) .
    • Include system suitability tests (e.g., USP tailing factor < 2.0) .

Basic: What are the stability considerations for this compound under various storage conditions?

Methodological Answer:

  • Oxidative Stability : Store under inert gas (N2_2) at –20°C to prevent thioether oxidation to sulfoxides .
  • pH Sensitivity : Keep aqueous solutions neutral (pH 6–8) to avoid amine protonation or degradation.
  • Long-Term Stability : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis to establish shelf life .

Advanced: How can computational modeling guide the optimization of this compound for selective receptor targeting?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with SERT (PDB: 5I6X) and identify key residues (e.g., Tyr95 for π-sulfur interactions) .
  • MD Simulations : Simulate ligand-receptor dynamics (100 ns trajectories) to assess binding stability and entropy contributions .
  • QSAR Models : Develop regression models correlating logP and polar surface area (PSA) with CNS permeability (e.g., %F values) .

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